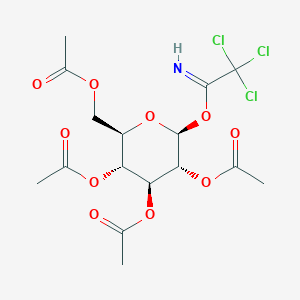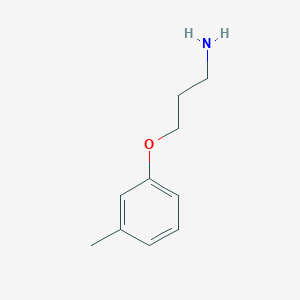
3-(m-Toluiloxi)propilamina
Descripción general
Descripción
3-m-Tolyloxy-propylamine is a useful research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of 3-m-Tolyloxy-propylamine is represented by the chemical formula C10H15NO . The structure includes a tolyloxy (a toluene ring with an oxygen) and a propylamine (a three-carbon chain with an amine) group .
Physical And Chemical Properties Analysis
3-m-Tolyloxy-propylamine has a boiling point of 278.7 °C . Its chemical formula is C10H15NO .
Aplicaciones Científicas De Investigación
Investigación en proteómica
3-(m-Toluiloxi)propilamina se utiliza como un bioquímico en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las funciones de las proteínas en sistemas biológicos complejos.
Captura de CO2
Otra aplicación interesante de this compound es en el campo de la captura de CO2 . Un estudio propone un absorbente con bajo contenido de agua que puede reducir la energía de regeneración al disminuir el contenido de agua en el absorbente con alta capacidad de absorción para el CO2 . Este solvente con bajo contenido de agua introdujo NMP (N-metil-2-pirrolidona), que tiene una mayor solubilidad física en CO2 y una baja capacidad calorífica específica en comparación con el agua, junto con 3-metilaminopropilamina (MAPA), una diamina, en el absorbente .
Síntesis química
This compound también puede utilizarse en la síntesis química como reactivo . Sus propiedades pueden hacerlo adecuado para su uso en la síntesis de otros compuestos orgánicos complejos.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-m-Tolyloxy-propylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-m-Tolyloxy-propylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
3-m-Tolyloxy-propylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 3-m-Tolyloxy-propylamine can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 3-m-Tolyloxy-propylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-m-Tolyloxy-propylamine binds to specific enzymes, such as cytochrome P450, altering their activity . This binding can lead to either the inhibition or activation of the enzyme, depending on the specific interaction. Additionally, 3-m-Tolyloxy-propylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-m-Tolyloxy-propylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-m-Tolyloxy-propylamine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-m-Tolyloxy-propylamine in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-m-Tolyloxy-propylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its biochemical effects. High doses of 3-m-Tolyloxy-propylamine can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
3-m-Tolyloxy-propylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, 3-m-Tolyloxy-propylamine can enhance or inhibit the activity of cytochrome P450 enzymes, leading to changes in the levels of metabolites involved in various biochemical pathways.
Transport and Distribution
The transport and distribution of 3-m-Tolyloxy-propylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, 3-m-Tolyloxy-propylamine can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 3-m-Tolyloxy-propylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function. For example, 3-m-Tolyloxy-propylamine may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization in the nucleus can impact gene expression and cellular signaling pathways.
Propiedades
IUPAC Name |
3-(3-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNQHWSJGEREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427933 | |
| Record name | 3-m-Tolyloxy-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26646-51-5 | |
| Record name | 3-(3-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-m-Tolyloxy-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
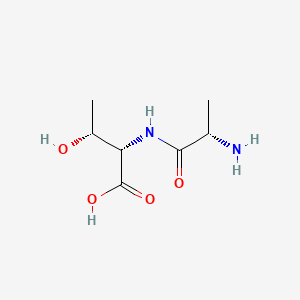
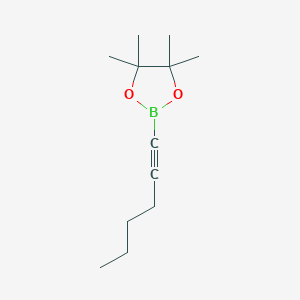
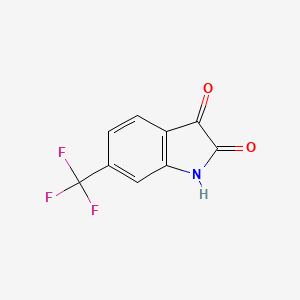
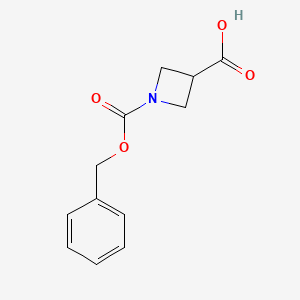
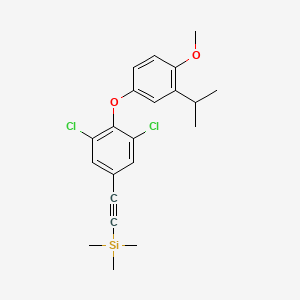

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
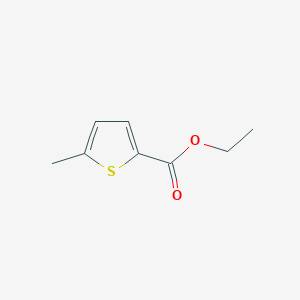
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)



